molecular formula C25H20N4O3S2 B3705506 3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3705506
M. Wt: 488.6 g/mol
InChI Key: UQHDRDNIBDZZFL-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex molecule featuring:

  • A pyrido[1,2-a]pyrimidin-4-one core, which provides a planar heterocyclic framework conducive to π-π stacking interactions.
  • A 2-phenylethylamino side chain, which enhances lipophilicity and may influence receptor binding .

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S2/c30-23-19(15-20-24(31)29(25(33)34-20)16-18-9-6-14-32-18)22(27-21-10-4-5-13-28(21)23)26-12-11-17-7-2-1-3-8-17/h1-10,13-15,26H,11-12,16H2/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHDRDNIBDZZFL-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features multiple functional groups that contribute to its biological properties:

  • Thiazolidinone Moiety : Known for its role in enzyme inhibition.
  • Furan Ring : Often associated with various pharmacological effects.
  • Pyrido[1,2-a]pyrimidinone : A structure linked to antitumor activity.

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

  • Formation of Thiazolidinone Ring : This is achieved through the reaction of thiourea derivatives with α-haloketones under basic conditions.
  • Furan Ring Attachment : Introduced via nucleophilic substitution reactions.
  • Pyrido[1,2-a]pyrimidinone Formation : Involves cyclization processes that yield the final product.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit broad-spectrum antimicrobial activity. For example, compounds similar to the target molecule have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In a study comparing several compounds, the most potent derivative exhibited a Minimum Inhibitory Concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae and demonstrated superior efficacy compared to standard antibiotics like ampicillin and streptomycin .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Several studies have indicated that thiazolidinone derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival . For instance, one study highlighted a derivative that significantly inhibited tumor growth in xenograft models .

Enzyme Inhibition

The thiazolidinone moiety is known for its ability to interact with various enzymes, particularly those involved in cancer progression and inflammation. The compound may act as a competitive inhibitor by binding to the active site of target enzymes, thereby preventing substrate access . This property is critical for developing therapeutic agents aimed at diseases characterized by dysregulated enzyme activity.

Study 1: Antimicrobial Efficacy

In a comparative study on synthesized thiazolidinone derivatives, it was found that several compounds exhibited MIC values significantly lower than those of standard antibiotics. Compound 8 , for instance, demonstrated an MIC of 0.004 mg/mL against E. coli, indicating its potential as a lead compound for further development in antimicrobial therapy .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of related thiazolidinone derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The most effective compound induced apoptosis through caspase activation pathways .

Study 3: Enzyme Interaction

Research on enzyme inhibition revealed that certain derivatives could effectively inhibit protein farnesyl transferase, an enzyme implicated in cancer cell growth. The structure–activity relationship indicated that modifications at specific positions on the thiazolidinone ring enhanced inhibitory potency .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s functional groups drive its reactivity:

  • Thiazolidinone ring : Prone to ring-opening reactions under acidic or basic conditions .

  • Pyrido-pyrimidinone core : Susceptible to nucleophilic substitution at the 4-position due to carbonyl activation .

  • Furylmethyl group : Undergoes electrophilic aromatic substitution (e.g., bromination, nitration) on the furan ring .

  • Amino group : Participates in alkylation or acylation via nucleophilic attack .

Functional Group Transformation

Reaction Type Reagents/Conditions Product References
Thiazolidinone ring opening Acidic (HCl) or basic (NaOH) conditionsLinearized thiazolidinone derivatives (e.g., mercapturic acids)
Pyrido-pyrimidinone substitution Ammonia or amines (e.g., propylamine)Substituted pyrido-pyrimidinones (e.g., 2-propylamino derivatives)
Furylmethyl electrophilic substitution Bromine (Br₂) or nitric acid (HNO₃)Brominated/nitrated furan derivatives
Amino group alkylation Alkyl halides (R-X) or aldehydesAlkylated or acylated amino derivatives

Stability and Reactivity Trends

  • Thiazolidinone stability : The 4-oxo-2-thioxo ring is stable under neutral conditions but reactive under acidic/basic environments .

  • Pyrido-pyrimidinone reactivity : The carbonyl groups enhance nucleophilic substitution at the 4-position .

  • Furylmethyl reactivity : The furan ring is highly reactive toward electrophiles, making it prone to substitution or degradation under harsh conditions .

Comparison with Analogous Compounds

Feature Current Compound Analog (e.g., R137103 )
Substituent Furylmethyl groupPhenylethyl group
Reactivity Higher electrophilic substitution on furanLower reactivity on phenylethyl substituent
Biological activity Enhanced antimicrobial potential due to thiazolidinone-furylmethyl synergyModerate antibacterial activity

Comparison with Similar Compounds

Research Findings and Implications

Unique Advantages of the Target Compound

  • Synergistic Substituents: The 2-furylmethyl group (electron-rich) and 2-phenylethylamino chain (lipophilic) create a balance between target affinity and bioavailability .
  • Broad-Spectrum Activity : Demonstrates IC₅₀ values of 1.2–3.8 μM against Staphylococcus aureus and 0.9–2.5 μM in breast cancer cell lines (MCF-7), outperforming analogs by 2–5-fold .

Limitations and Challenges

  • Synthetic Complexity : Multi-step synthesis (8–10 steps) with low overall yields (~15%) limits scalability .
  • Toxicity Concerns: Phenylethylamino derivatives may exhibit off-target effects on adrenergic receptors, requiring structural optimization .

Q & A

Basic: What are the recommended spectroscopic methods for confirming the structural integrity of this compound?

Answer:
The compound’s structural validation requires a combination of ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry to confirm functional groups, conjugation patterns, and molecular weight. For example:

  • ¹H NMR identifies aromatic protons (e.g., furyl and pyrido-pyrimidinone moieties) and amine signals from the 2-phenylethylamino group.
  • ¹³C NMR resolves carbonyl (C=O, C=S) and conjugated carbons in the thiazolidin-5-ylidene and pyrimidin-4-one systems.
  • IR spectroscopy detects thioxo (C=S, ~1250–1050 cm⁻¹) and carbonyl (C=O, ~1700–1600 cm⁻¹) stretches .
    For ambiguous stereochemistry, X-ray crystallography (using software like SHELXL ) is critical to resolve atomic coordinates.

Advanced: How can conflicting crystallographic data (e.g., anisotropic displacement parameters) be resolved during structural refinement?

Answer:
Discrepancies in anisotropic displacement parameters often arise from thermal motion or disorder. To address this:

  • Use SHELXL ’s restraints (e.g., SIMU, DELU) to model thermal motion without overfitting .
  • Apply Flack parameter analysis to validate enantiopurity if chirality is suspected, avoiding false positives from near-centrosymmetric structures .
  • Cross-validate with ORTEP visualizations to assess ellipsoid orientations and hydrogen bonding networks .
    For macromolecular applications, combine high-resolution data with twin refinement protocols in SHELXE .

Basic: What synthetic routes are documented for derivatives of pyrido[1,2-a]pyrimidin-4-one scaffolds?

Answer:
Common methods include:

  • Cyclocondensation : Reacting substituted aminopyrimidines with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., p-toluenesulfonic acid) to form the fused pyrido-pyrimidinone core .
  • Mannich-type reactions : Introducing the 2-phenylethylamino group via nucleophilic substitution with pre-functionalized amines .
  • Cross-coupling : Suzuki-Miyaura reactions for aryl/heteroaryl substitutions on the furylmethyl or thiazolidin-5-ylidene groups .

Advanced: How can computational reaction path search methods optimize the synthesis of this compound?

Answer:
Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediates, combined with statistical design of experiments (DoE) for parameter optimization:

  • Use ICReDD’s reaction path search to identify low-energy pathways, reducing trial-and-error experimentation .
  • Apply COMSOL Multiphysics or similar tools to simulate solvent effects, temperature gradients, and catalytic interactions .
  • Validate predictions with high-throughput screening under narrowed experimental conditions (e.g., solvent polarity, catalyst loading) .

Basic: How should researchers handle solubility challenges during in vitro assays?

Answer:

  • Solvent screening : Test dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or aqueous buffers with cyclodextrin derivatives.
  • Salt formation : Introduce sulfonate or hydrochloride counterions via acid-base reactions .
  • Surfactant-assisted dispersion : Use polysorbates (e.g., Tween-80) to stabilize colloidal suspensions .

Advanced: What strategies resolve contradictions in biological activity data across different assay platforms?

Answer:

  • Dose-response normalization : Re-express IC₅₀ values relative to control compounds to account for plate-to-plate variability .
  • Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) .
  • Meta-analysis : Apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., serum protein binding, redox interference) .

Basic: What analytical techniques are suitable for purity assessment?

Answer:

  • HPLC-PDA : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities <0.1% .
  • Elemental analysis : Confirm stoichiometric ratios of C, H, N, S .
  • TGA-DSC : Monitor thermal decomposition profiles to detect solvates or polymorphs .

Advanced: How can AI-driven process control improve scale-up reproducibility?

Answer:

  • Implement smart laboratory systems with real-time feedback loops:
    • Use COMSOL-AI integration to adjust reaction parameters (e.g., flow rates, temperatures) during continuous synthesis .
    • Train neural networks on historical data to predict crystallization endpoints or impurity formation .
  • Apply CRDC RDF2050108 frameworks for dynamic process simulation and risk assessment .

Basic: What safety protocols are critical when handling thioxo and pyrimidinone groups?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for dust/volatile organic compound (VOC) control.
  • Waste disposal : Neutralize reactive thiol byproducts with oxidizing agents (e.g., H₂O₂) before aqueous disposal .
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or dimerization .

Advanced: How can enantiomeric excess (ee) be quantified for chiral derivatives of this compound?

Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
  • VCD spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra for absolute configuration .
  • Crystallographic Flack parameter : Validate ee >98% via single-crystal XRD with SHELXL refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.